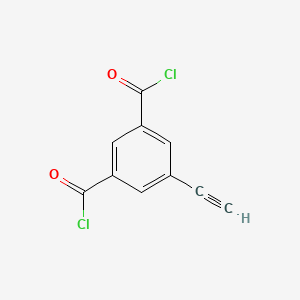
1,3-Benzenedicarbonyl dichloride, 5-ethynyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Benzenedicarbonyl dichloride, 5-ethynyl- is an organic compound with the molecular formula C10H4Cl2O2 and a molecular weight of 227.04 g/mol . This compound is characterized by the presence of two carbonyl chloride groups and an ethynyl group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research and industrial processes.
準備方法
Synthetic Routes and Reaction Conditions
1,3-Benzenedicarbonyl dichloride, 5-ethynyl- can be synthesized through several methods. One common approach involves the chlorination of 1,3-benzenedicarboxylic acid, followed by the introduction of the ethynyl group. The reaction conditions typically include the use of thionyl chloride (SOCl2) as a chlorinating agent and a suitable solvent such as dichloromethane (CH2Cl2). The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid groups to carbonyl chloride groups .
Industrial Production Methods
In industrial settings, the production of 1,3-Benzenedicarbonyl dichloride, 5-ethynyl- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems and continuous monitoring of reaction parameters are common practices in industrial production.
化学反応の分析
Types of Reactions
1,3-Benzenedicarbonyl dichloride, 5-ethynyl- undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride groups can be substituted with other nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Addition Reactions: The ethynyl group can participate in addition reactions with electrophiles, leading to the formation of substituted alkenes.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine (TEA) to neutralize the hydrogen chloride (HCl) formed during the reaction.
Addition Reactions: Electrophiles such as halogens (e.g., bromine) or hydrogen halides (e.g., hydrogen bromide) are used. The reactions are carried out under mild conditions to prevent overreaction.
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
Substitution Reactions: Amides, esters, and thioesters.
Addition Reactions: Substituted alkenes.
Oxidation and Reduction Reactions: Carboxylic acids and alcohols.
科学的研究の応用
1,3-Benzenedicarbonyl dichloride, 5-ethynyl- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1,3-Benzenedicarbonyl dichloride, 5-ethynyl- involves its reactivity with various nucleophiles and electrophiles. The carbonyl chloride groups are highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The ethynyl group can undergo addition reactions with electrophiles, resulting in the formation of substituted alkenes. These reactions are facilitated by the electronic properties of the benzene ring, which stabilize the intermediates formed during the reactions.
類似化合物との比較
1,3-Benzenedicarbonyl dichloride, 5-ethynyl- can be compared with other similar compounds such as:
1,3-Benzenedicarbonyl dichloride, 5-chloro-: Similar in structure but with a chlorine atom instead of an ethynyl group. It has different reactivity and applications.
1,3-Benzenedicarbonyl dichloride, 5-bromo-: Contains a bromine atom instead of an ethynyl group. It exhibits different chemical properties and uses.
1,3-Benzenedicarbonyl dichloride, 5-iodo-: Features an iodine atom in place of the ethynyl group. It has unique reactivity and applications.
The uniqueness of 1,3-Benzenedicarbonyl dichloride, 5-ethynyl- lies in the presence of the ethynyl group, which imparts distinct reactivity and allows for the formation of a wide range of chemical products through addition reactions.
特性
CAS番号 |
393543-05-0 |
|---|---|
分子式 |
C10H4Cl2O2 |
分子量 |
227.04 g/mol |
IUPAC名 |
5-ethynylbenzene-1,3-dicarbonyl chloride |
InChI |
InChI=1S/C10H4Cl2O2/c1-2-6-3-7(9(11)13)5-8(4-6)10(12)14/h1,3-5H |
InChIキー |
DHOXKQJKDHODIN-UHFFFAOYSA-N |
正規SMILES |
C#CC1=CC(=CC(=C1)C(=O)Cl)C(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


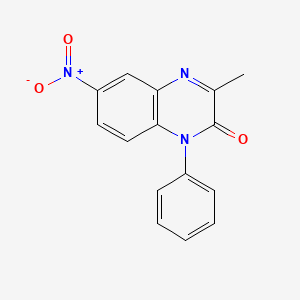


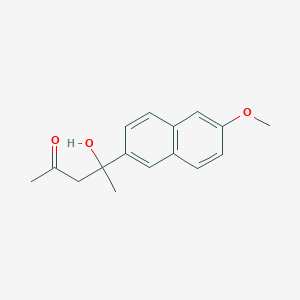
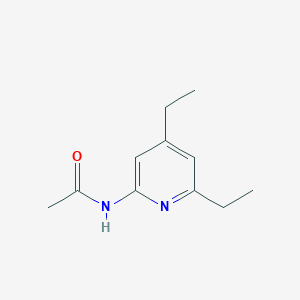

![4-[4-(4-Ethylcyclohexyl)phenyl]-2-fluoro-1-isothiocyanatobenzene](/img/structure/B14256037.png)

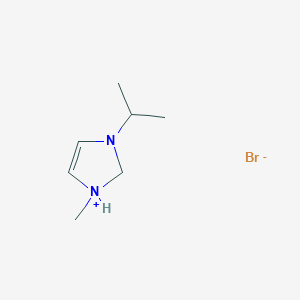
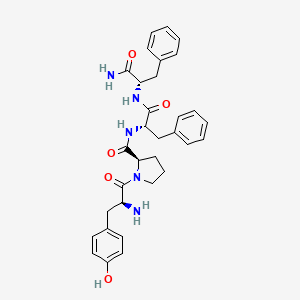
![1-Azaspiro[2.5]octane, 1-phenyl-2-(3-pyridinyl)-](/img/structure/B14256062.png)
![4-Bromo-1-methoxy-2-[(3-methylidenepentan-2-yl)oxy]benzene](/img/structure/B14256068.png)
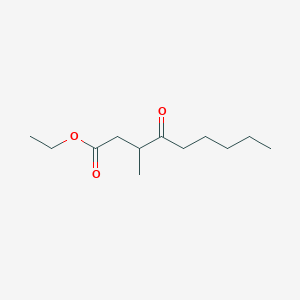
![2-[({2-[(2-Hydroxyethyl)(methyl)amino]ethyl}sulfanyl)methyl]prop-2-enoic acid](/img/structure/B14256096.png)
